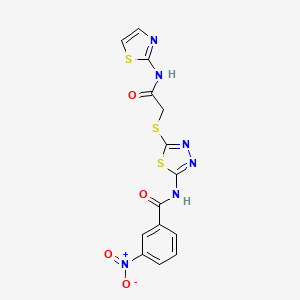
3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H10N6O4S3 and its molecular weight is 422.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound featuring multiple heterocyclic structures. Its unique chemical structure suggests significant potential in medicinal chemistry, particularly concerning its biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure
The compound has the following molecular formula: C₁₄H₁₀N₆O₄S₃, with a molecular weight of 422.45 g/mol. The structure includes a nitro group, a thiazole moiety, and a thiadiazole ring, which are known to enhance biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and thiazole rings often exhibit significant antibacterial and antifungal properties. Specifically:
- Antibacterial Activity : The presence of the nitro group is associated with enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .
- Antifungal Activity : Compounds similar to this compound have shown moderate to significant antifungal effects against strains like Aspergillus niger and Candida albicans .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Studies have demonstrated that derivatives with similar structures show cytotoxicity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 3-Nitro Compound | HeLa | 9.48 |
| 3-Nitro Compound | MDA-MB231 | 20.39 |
| Similar Thiadiazole Derivative | A549 (Lung Cancer) | 18.04 |
These values indicate that the compound may inhibit cancer cell proliferation effectively .
Molecular docking studies suggest that this compound interacts with specific enzymes or receptors involved in cellular processes related to bacterial metabolism and cancer proliferation . Understanding these interactions is crucial for optimizing its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
- Antibacterial Study : A study demonstrated that compounds with thiadiazole moieties exhibited significant activity against multidrug-resistant bacterial strains .
- Anticancer Evaluation : In vitro studies showed that derivatives containing the thiazole and thiadiazole rings displayed promising cytotoxicity against breast cancer cell lines .
- Review on Thiadiazole Derivatives : A comprehensive review highlighted the diverse pharmacological activities of thiadiazole derivatives, emphasizing their potential in drug development for various diseases .
Properties
IUPAC Name |
3-nitro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O4S3/c21-10(16-12-15-4-5-25-12)7-26-14-19-18-13(27-14)17-11(22)8-2-1-3-9(6-8)20(23)24/h1-6H,7H2,(H,15,16,21)(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZQVEYILUKCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














